
Ciclopropil(fenil)metanamina
Descripción general
Descripción
Cyclopropyl(phenyl)methanamine is a chemical compound with the molecular formula C10H13N . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine often involves the use of a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide . This process allows for the creation of a diverse collection of cyclopropane-containing lead-like compounds, fragments, and building blocks .Molecular Structure Analysis
The molecular structure of Cyclopropyl(phenyl)methanamine consists of a cyclopropyl group attached to a phenyl group and a methanamine . The average mass of the molecule is 147.217 Da, and the monoisotopic mass is 147.104797 Da .Chemical Reactions Analysis
Cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine can undergo various chemical reactions. For instance, a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide can be used to create these compounds . Divergent, orthogonal derivatization can be achieved through hydrolysis, reduction, amidation, and oxidation reactions, as well as sulfoxide–magnesium exchange/functionalization .Physical And Chemical Properties Analysis
Cyclopropyl(phenyl)methanamine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Síntesis de productos naturales que contienen ciclopropano
La Ciclopropil(fenil)metanamina se utiliza en la síntesis de productos naturales que contienen ciclopropano. Estos compuestos son de gran interés debido a su presencia en diversas moléculas biológicamente activas. El compuesto sirve como un bloque de construcción para crear ciclopropanos altamente funcionalizados, que son cruciales en el desarrollo de nuevos productos farmacéuticos .
Desarrollo de aminas quirales
El compuesto se utiliza en la síntesis de aminas quirales, que son intermediarios valiosos en la producción de productos farmacéuticos. Las aminas quirales juegan un papel fundamental en la creación de sustancias enantioméricamente puras, lo que puede conducir a medicamentos con mayor eficacia y menos efectos secundarios .
Investigación en ciencia de materiales
En ciencia de materiales, la this compound puede estar involucrada en el desarrollo de nuevos materiales con propiedades únicas, como mayor resistencia o conductividad eléctrica alterada. Su estructura única permite la exploración de nuevos materiales poliméricos .
Metodología de síntesis química
Los investigadores utilizan la this compound para desarrollar nuevas metodologías de síntesis química. Su reactividad puede conducir a formas innovadoras de construir moléculas complejas, lo que es beneficioso para el avance de la química sintética .
Aplicaciones en química analítica
En química analítica, este compuesto puede utilizarse como estándar o reactivo en diversas técnicas analíticas. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en la calibración de instrumentos o como compuesto de referencia en estudios de espectroscopia .
Investigación farmacológica
La this compound puede utilizarse en investigación farmacológica para estudiar su actividad biológica y posibles aplicaciones terapéuticas. Su estructura podría ser clave en el desarrollo de nuevos medicamentos dirigidos a receptores o enzimas específicos .
Investigación agroquímica
El potencial del compuesto en investigación agroquímica radica en su capacidad de ser un precursor para la síntesis de pesticidas o herbicidas. Su grupo ciclopropilo podría impartir propiedades únicas a los agroquímicos, mejorando su eficacia .
Ciencia ambiental
En ciencia ambiental, la this compound podría estudiarse por sus productos de degradación e impacto ambiental. Comprender su descomposición podría ayudar a evaluar su seguridad y efectos ecológicos .
Safety and Hazards
Direcciones Futuras
Cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine are widely used in medicinal chemistry and drug discovery . They present new design elements and novel bond vectors, enriching current lead-like and fragment compound libraries . Therefore, the future directions of Cyclopropyl(phenyl)methanamine could involve its use in the development of new pharmaceuticals and the exploration of new regions of chemical space .
Mecanismo De Acción
Target of Action
Similar compounds like methenamine are known to act as urinary tract antiseptics and antibacterial drugs, suggesting that Cyclopropyl(phenyl)methanamine might have similar targets.
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Cyclopropane, a structural motif in the compound, is known to be involved in two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
Pharmacokinetics
It’s worth noting that the compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Similar compounds like indole derivatives are known to possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
Cyclopropyl(phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. The cyclopropyl group in Cyclopropyl(phenyl)methanamine can reduce susceptibility to oxidative metabolism, thereby enhancing the compound’s stability . Additionally, it has been observed to interact with amine oxidases, which catalyze the oxidation of amines to aldehydes, ammonia, and hydrogen peroxide .
Cellular Effects
Cyclopropyl(phenyl)methanamine affects various cellular processes and functions. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, Cyclopropyl(phenyl)methanamine can modulate downstream signaling cascades, affecting gene expression and cellular metabolism . Furthermore, it has been reported to impact cellular proliferation and apoptosis, indicating its potential role in cancer research .
Molecular Mechanism
The molecular mechanism of Cyclopropyl(phenyl)methanamine involves its interaction with specific biomolecules. It binds to cytochrome P450 enzymes, inhibiting their activity and preventing the oxidative metabolism of the compound . This interaction is facilitated by the cyclopropyl group’s unique structural properties, which enhance binding affinity and stability. Additionally, Cyclopropyl(phenyl)methanamine has been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of monoamines such as serotonin and dopamine . This inhibition is achieved through competitive binding at the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopropyl(phenyl)methanamine have been observed to change over time. The compound exhibits good stability under controlled conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have shown that prolonged exposure to Cyclopropyl(phenyl)methanamine can lead to alterations in gene expression and metabolic activity . In vivo studies have also reported changes in tissue distribution and accumulation over time .
Dosage Effects in Animal Models
The effects of Cyclopropyl(phenyl)methanamine in animal models vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes and the subsequent generation of reactive metabolites . Threshold effects have also been observed, with certain dosages leading to significant changes in behavior and physiological responses .
Metabolic Pathways
Cyclopropyl(phenyl)methanamine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to the formation of glucuronides and sulfates . Additionally, Cyclopropyl(phenyl)methanamine has been shown to influence metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of Cyclopropyl(phenyl)methanamine within cells and tissues are facilitated by specific transporters and binding proteins . The compound is actively transported across cell membranes by organic cation transporters (OCTs), which play a crucial role in its cellular uptake and distribution . Once inside the cell, Cyclopropyl(phenyl)methanamine can bind to intracellular proteins, influencing its localization and accumulation . This binding is essential for the compound’s activity and function within different cellular compartments .
Subcellular Localization
Cyclopropyl(phenyl)methanamine exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been observed to accumulate in the endoplasmic reticulum (ER) and mitochondria, indicating its involvement in cellular metabolism and energy production . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular localization of Cyclopropyl(phenyl)methanamine, directing it to specific compartments or organelles .
Propiedades
IUPAC Name |
cyclopropyl(phenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSQPUGEDLYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391007 | |
| Record name | cyclopropyl(phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23459-38-3 | |
| Record name | cyclopropyl(phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-1-phenylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B1351622.png)
![6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid](/img/structure/B1351624.png)










